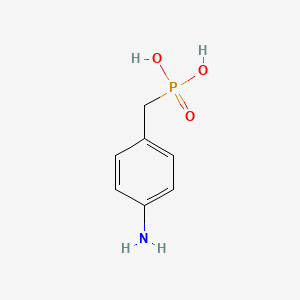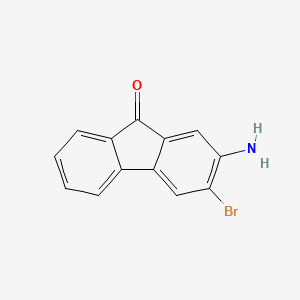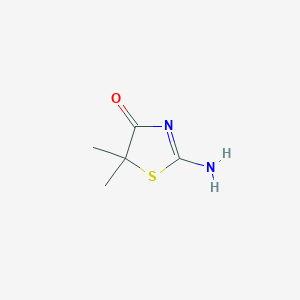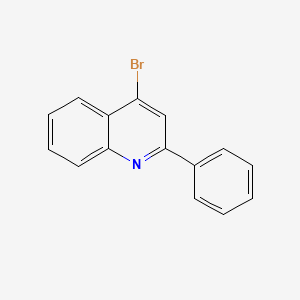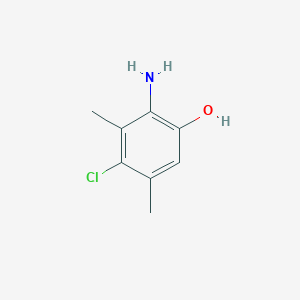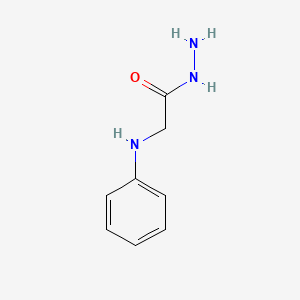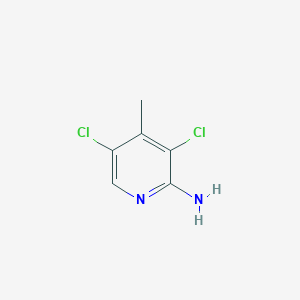
3-Benzoylquinoline
描述
3-Benzoylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring The compound this compound is characterized by the presence of a benzoyl group attached to the third position of the quinoline ring
作用机制
Target of Action
3-Benzoylquinoline, also known as phenyl(quinolin-3-yl)methanone, is a derivative of quinoline . Quinoline and its derivatives have been found to exhibit a broad spectrum of bioactivity, making them a core template in drug design . .
Mode of Action
Quinolines, in general, are known to interact with their targets through various mechanisms of action . For instance, some quinolines have been found to exhibit antibacterial activity through a metal(II)-dependent mode of action, possibly targeting a metalloprotein critical to bacterial biofilm viability .
Biochemical Pathways
For instance, some quinolines have been found to inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases .
Pharmacokinetics
Quinolines and their derivatives, in general, have been found to exhibit good systemic exposure and low toxicity on human cells .
Result of Action
Quinolines and their derivatives have been found to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylquinoline can be achieved through several methods. One common approach involves the cyclization of anthranil with 1,3-diphenylpropane-1,3-dione, resulting in the formation of 2-Phenyl-3-benzoylquinoline . Another method includes the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of eco-friendly and reusable catalysts, such as those promoted by microwave and ultraviolet irradiation, is becoming increasingly popular in industrial settings to ensure greener and more sustainable chemical processes .
化学反应分析
Types of Reactions: 3-Benzoylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 3-hydroxyquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3-Hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
3-Benzoylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
相似化合物的比较
Quinoline: The parent compound with a similar structure but without the benzoyl group.
2-Phenylquinoline: A derivative with a phenyl group at the second position.
3-Hydroxyquinoline: A derivative with a hydroxyl group at the third position.
Comparison: 3-Benzoylquinoline is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. Compared to quinoline, this compound may exhibit enhanced biological activity and different reactivity patterns. The presence of the benzoyl group can also influence the compound’s solubility and stability, making it suitable for specific applications that other quinoline derivatives may not be able to fulfill .
属性
IUPAC Name |
phenyl(quinolin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOYNKRKFORAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319660 | |
| Record name | 3-Benzoylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37045-14-0 | |
| Record name | NSC349015 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzoylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 3-benzoylquinoline derivatives?
A1: Several methods have been reported for synthesizing this compound derivatives. One approach utilizes Baylis-Hillman adducts as starting materials. These adducts, formed from the reaction of an aldehyde with an activated alkene, can be reacted with nitroalkanes and subsequently subjected to reductive cyclization using iron and acetic acid to afford the desired this compound. [, ] Another method involves a one-pot reaction between N,N-Dimethyl enaminone and Isatin catalyzed by TMSCl. []
Q2: Can you elaborate on the advantages of using Baylis-Hillman adducts in this compound synthesis?
A2: The use of Baylis-Hillman adducts offers a simple, convenient, and one-pot procedure for synthesizing this compound derivatives. [] This method benefits from readily available starting materials and operational simplicity, making it a practical approach in organic synthesis.
Q3: Are there alternative synthetic routes to access functionalized quinolines, particularly those with substitutions at the 2-position?
A3: Yes, the Vilsmeier cyclization reaction using α-oxoketene-N,S-anilinoacetals provides an efficient route to highly functionalized quinolines, including those with substitutions at the 2-position. [] This reaction is particularly effective with N,S-acetals containing activating groups on the aniline moiety.
Q4: How can the 2-position of the synthesized quinolines be further modified?
A4: The 2-methylthio group, commonly introduced during the Vilsmeier cyclization, can be readily manipulated for further derivatization. For instance, treatment with Raney-Nickel in ethanol can replace the 2-methylthio group with hydrogen, yielding 2-unsubstituted quinolines. [] Alternatively, oxidation with N-bromosuccinimide (NBS) in sulfuric acid affords the corresponding quinoline-5,8-quinones. [] Furthermore, sequential oxidation to (2-methylsulfonyl)quinoline followed by nucleophilic substitution with amines offers a route to 2-alkyl/aryl aminoquinolines. []
Q5: Have any biological activities been reported for this compound derivatives?
A5: Yes, certain this compound derivatives have been identified as allosteric activators of GABA-B receptors. [] These receptors play a crucial role in the central nervous system, and their modulation has implications for various neurological and psychiatric disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



